Zearalanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

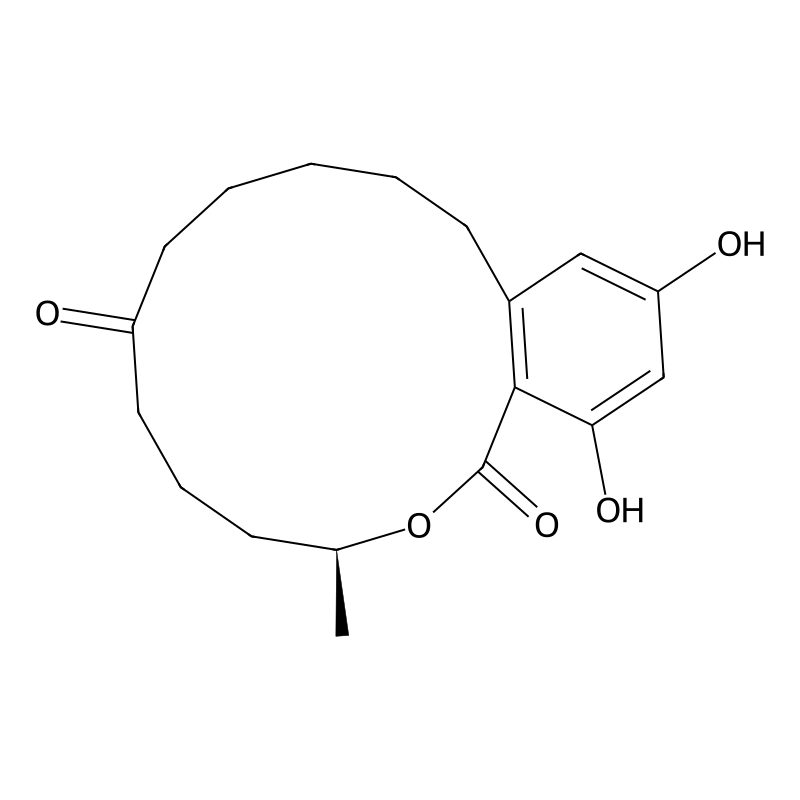

Zearalanone is a mycotoxin that belongs to the group of compounds produced by certain fungi, particularly species of Fusarium and Gibberella. It is a metabolite of zearalenone, which is known for its estrogenic activity and potential reproductive toxicity in livestock, especially swine. Zearalanone has the molecular formula C₁₈H₂₂O₅ and is characterized as a white crystalline solid with low solubility in water but higher solubility in organic solvents such as methanol and ethanol . Its structural similarity to estrogens allows it to interact with estrogen receptors, contributing to its biological effects.

Zearalanone (ZEN) is a mycotoxin produced by several fungal species, most commonly Fusarium. It is found contaminating various agricultural commodities, including grains like maize, wheat, barley, and sorghum, as well as some finished food products like breakfast cereals and beer [].

Zearalanone as an Endocrine Disruptor

ZEN's primary scientific research focus centers on its properties as an endocrine disruptor. It possesses a similar structure to the female sex hormone 17β-estradiol and can bind to estrogen receptors (ERs) in mammals, including humans, although with varying affinities []. This binding can trigger similar biological effects seen with natural estrogen, leading to potential health concerns.

Studies have shown that ZEN exposure can disrupt various hormonal processes in animals. It can cause reproductive issues in livestock, including infertility, hyperestrogenism (increased estrogen levels), and vulvovaginal prolapse []. Additionally, research suggests ZEN may stimulate the growth of some human breast cancer cells, although the specific risk for humans remains under investigation [].

Zearalanone Detection and Mitigation Strategies

Developing effective methods to detect and mitigate ZEN contamination in food and animal feed is another crucial area of Zearalanone research. Researchers are exploring various analytical techniques like immunoassays and high-performance liquid chromatography (HPLC) for accurate and efficient ZEN detection in food products [].

Zearalanone exhibits significant biological activity, primarily through its interaction with estrogen receptors. It has been shown to induce cytotoxic effects in isolated pig neutrophils at concentrations around 53.1 µM . The compound's estrogenic properties can lead to reproductive issues in animals, such as infertility and abortion. In addition to its estrogenic effects, zearalanone has been implicated in various health concerns related to livestock and potentially humans due to its presence in contaminated food sources .

Zearalanone's primary applications are related to its role as a research chemical in studying mycotoxins and their effects on animal health. It serves as a model compound for evaluating the estrogenic activity of similar substances and assessing their potential risks in agricultural settings. Furthermore, understanding zearalanone's behavior in biological systems aids in developing strategies for detoxifying contaminated food products .

Research on zearalanone has highlighted its interactions with various biological systems, particularly regarding its cytotoxicity and estrogenic effects. Studies have shown that zearalanone can induce oxidative stress in cells, leading to increased superoxide production . Additionally, its interactions with other mycotoxins have been explored to understand their combined effects on health and safety.

Zearalanone shares structural similarities with several other mycotoxins and estrogenic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structural Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Zearalenone | High | Estrogenic activity | Precursor to zearalanone |

| α-Zearalenol | Moderate | Estrogenic activity | Higher affinity for estrogen receptors |

| β-Zearalenol | Moderate | Estrogenic activity | Less potent than α-Zearalenol |

| Deoxynivalenol | Low | Antifungal properties | Not primarily estrogenic |

| T-2 Toxin | Low | Cytotoxicity | Different mechanism of action |

Zearalanone is unique due to its specific metabolic pathway from zearalenone and its distinct cytotoxic effects on neutrophils compared to other related compounds . Its role as both a metabolite and an active compound emphasizes the need for ongoing research into its effects and potential detoxification methods.

Systematic Nomenclature and Molecular Formula (C₁₈H₂₄O₅)

Zearalanone, designated by the molecular formula C₁₈H₂₄O₅, represents a resorcyclic acid lactone derivative with distinct chemical properties that differentiate it from its parent compound zearalenone. The systematic IUPAC nomenclature for zearalanone is (S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione, reflecting its complex bicyclic structure with specific stereochemical configuration. The compound is also known by several alternative names including (S)-Zearalanone, Zanone, and historically as P-1502, with the Chemical Abstracts Service (CAS) registry number 5975-78-0.

The molecular weight of zearalanone is precisely 320.38 g/mol, which represents an increase of 2 atomic mass units compared to its precursor zearalenone (318.36 g/mol), reflecting the reduction process that converts the parent compound to its metabolite. This molecular weight difference is attributable to the reduction of the C11-C12 double bond present in zearalenone, resulting in the fully saturated macrocyclic ring system characteristic of zearalanone. The European Community number for zearalanone is 637-367-7, and it carries the UNII identifier 133DU2F2VS, providing standardized reference points for regulatory and scientific documentation.

The compound exhibits specific spectroscopic properties that facilitate its identification and quantification in analytical procedures. Mass spectrometry analysis reveals characteristic fragmentation patterns with prominent ions at m/z 205 and 275, which serve as diagnostic markers for compound identification. These fragmentation patterns reflect the cleavage of the lactone ring and subsequent rearrangements that are characteristic of resorcyclic acid lactone compounds.

Structural Elucidation: Lactone Ring Configuration and Functional Groups

The structural architecture of zearalanone centers around a 14-membered macrocyclic lactone ring system that incorporates a benzene ring as an integral component of the macrocycle. This resorcyclic acid lactone framework represents the core structural motif shared among zearalenone-related compounds, with specific modifications that distinguish zearalanone from its analogs. The lactone functionality is formed through an ester linkage between the carboxylic acid group and a hydroxyl group, creating the characteristic cyclic structure that defines this class of mycotoxins.

The benzene ring within the macrocycle contains two hydroxyl substituents positioned at what would correspond to the 16 and 18 positions in the systematic numbering system, creating a resorcinol-type arrangement. These phenolic hydroxyl groups are crucial for the biological activity of the compound, as they participate in hydrogen bonding interactions with target proteins and contribute to the overall molecular recognition properties. The positioning of these hydroxyl groups in a meta-relationship on the benzene ring is a conserved feature among zearalenone-related compounds and is essential for maintaining estrogenic activity.

The aliphatic portion of the macrocycle contains a ketone functional group at the C-8 position, which represents a key structural feature that distinguishes zearalanone from other metabolites in the zearalenone family. This ketone group serves as a potential site for further metabolic transformations and contributes to the overall electronic properties of the molecule. The methyl substituent at the C-4 position provides additional structural complexity and influences the overall three-dimensional conformation of the macrocyclic ring system.

The saturated nature of the C11-C12 bond region in zearalanone, in contrast to the unsaturated double bond present in zearalenone, significantly alters the conformational flexibility of the macrocyclic ring. This saturation results from enzymatic reduction processes and represents a key structural difference that impacts both the biological activity and metabolic fate of the compound. The absence of the double bond allows for greater conformational freedom in this region of the molecule, potentially affecting receptor binding affinity and selectivity.

Stereochemical Analysis: Absolute Configuration and Isomeric Forms

The stereochemical complexity of zearalanone arises from the presence of a single chiral center at the C-4 position, where the methyl substituent is attached to the macrocyclic framework. The absolute configuration at this stereogenic center is designated as (S) according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around this carbon atom. This stereochemical designation is critical for understanding the biological activity and receptor binding properties of zearalanone, as enantiomers often exhibit significantly different biological effects.

The (S)-configuration of zearalanone represents the naturally occurring form produced through metabolic reduction of zearalenone in biological systems. This stereochemical specificity results from the enantioselective nature of the enzymatic reduction processes catalyzed by hydroxysteroid dehydrogenases (HSD) that convert zearalenone to its reduced metabolites. The stereoselectivity of these enzymatic transformations is species-dependent, with different animal species exhibiting varying preferences for the formation of specific stereoisomers.

Unlike its parent compound zearalenone, which exists as geometric isomers due to the presence of the C11-C12 double bond (trans and cis forms), zearalanone does not exhibit geometric isomerism due to the saturated nature of this bond. This elimination of geometric isomerism simplifies the stereochemical analysis of zearalanone but does not diminish the importance of the absolute configuration at the chiral center. The absence of geometric isomerism also contributes to the metabolic stability of zearalanone compared to zearalenone, which can undergo photochemical isomerization under certain conditions.

The stereochemical configuration of zearalanone influences its interaction with estrogen receptors and other biological targets. Studies have demonstrated that the (S)-enantiomer exhibits specific binding characteristics that differ from hypothetical enantiomers, highlighting the importance of stereochemical considerations in understanding the biological activity of this compound. The three-dimensional shape complementarity between zearalanone and its target receptors is critically dependent on the correct stereochemical arrangement of functional groups within the molecule.

Comparative Structural Features with Zearalenone and Analogues

The structural relationship between zearalanone and zearalenone represents a classic example of metabolic transformation through enzymatic reduction, with specific implications for biological activity and toxicological significance. Zearalenone, the parent compound, contains a trans-configured double bond between C11 and C12, which is absent in zearalanone due to the reduction process that saturates this portion of the macrocyclic ring. This fundamental structural difference results in altered conformational properties and modified biological activity profiles between the two compounds.

The reduction of zearalenone to zearalanone occurs through enzymatic processes involving hydroxysteroid dehydrogenases, which catalyze the addition of hydrogen atoms across the C11-C12 double bond. This transformation represents a detoxification pathway in many biological systems, as zearalanone generally exhibits reduced estrogenic activity compared to its parent compound zearalenone. The enzymatic specificity of this reduction varies among different species, with some organisms preferentially producing zearalanone while others favor alternative metabolic pathways.

Comparative analysis with other zearalenone metabolites reveals distinct structural patterns that influence biological activity. Alpha-zearalenol and beta-zearalenol, the primary hydroxylated metabolites of zearalenone, retain the unsaturated double bond but feature additional hydroxyl groups that significantly enhance estrogenic activity. In contrast, zearalanone maintains the original hydroxylation pattern of zearalenone while eliminating the double bond, resulting in intermediate biological activity levels. Alpha-zearalanol and beta-zearalanol represent further reduced forms where both the ketone reduction and double bond saturation have occurred.

The structural comparison extends to synthetic analogs such as zeranol (alpha-zearalanol), which has been used as a growth promoter in livestock production. These synthetic derivatives often exhibit enhanced stability and modified biological activity profiles compared to naturally occurring compounds like zearalanone. The systematic structural modifications present in these analogs provide valuable insights into structure-activity relationships within the zearalenone family of compounds, enabling the development of more effective detection methods and risk assessment strategies.

Fungal Producers: Fusarium Species and Metabolic Context

Zearalenone represents a significant polyketide mycotoxin produced by various species within the Fusarium genus, with particular emphasis on their role as plant pathogenic fungi that infect numerous agricultural crops and their derivatives [1] [4]. The primary producers of zearalenone include Fusarium graminearum, Fusarium culmorum, Fusarium cerealis, Fusarium equiseti, Fusarium crookwellense, and Fusarium semitectum, with these species demonstrating varying degrees of production capacity under different environmental conditions [4]. Research has established that Fusarium roseum "Graminearum" demonstrates the highest production efficiency, with all tested isolates producing zearalenone at concentrations ranging from 0.2 to 230 micrograms per kilogram of substrate [5] [10].

The metabolic context of zearalenone production within Fusarium species involves complex regulatory mechanisms that coordinate the expression of biosynthetic genes with environmental stimuli [3] [8]. Fusarium graminearum, also known by its teleomorph Gibberella zeae, serves as the most extensively studied producer of zearalenone, with comprehensive genetic analyses revealing the intricate molecular machinery responsible for toxin biosynthesis [1] [3]. The fungal metabolism of zearalenone production occurs through specialized gene clusters that encode the necessary enzymatic components for polyketide synthesis [8] [16].

Table 1: Zearalenone Production by Different Fusarium Species

| Fusarium Species | Number of Producers/Number Tested | Production Range (μg/kg) | Production Percentage |

|---|---|---|---|

| Fusarium roseum "Graminearum" | 21/21 | 0.2-230 | 100% |

| Fusarium roseum "Culmorum" | 3/3 | 1-210 | 100% |

| Fusarium roseum "Gibbosum" | 1/1 | 115-175 | 100% |

| Fusarium roseum | 3/3 | 0.6-119 | 100% |

| Fusarium roseum "Equiseti" | 3/3 | 0.6-2.0 | 100% |

| Fusarium tricinctum | 3/19 | 0.2-6.0 | 15.8% |

| Fusarium epispheria | 0/1 | Not detected | 0% |

| Fusarium moniliforme | 0/8 | Not detected | 0% |

| Fusarium nivale | 0/7 | Not detected | 0% |

| Fusarium oxysporum | 0/15 | Not detected | 0% |

| Fusarium solani | 0/9 | Not detected | 0% |

The production of zearalenone occurs primarily under conditions that favor fungal growth and secondary metabolite synthesis, with specific Fusarium isolates demonstrating remarkable consistency in toxin production [5] [10]. Fusarium graminearum isolates have been documented to produce zearalenone at concentrations reaching 5150 to 7100 milligrams per kilogram of dry culture medium under optimal laboratory conditions [18]. The metabolic pathways underlying zearalenone production involve the coordination of multiple enzymatic systems that convert primary metabolites into complex polyketide structures through sequential biochemical transformations [3] [25].

Polyketide Synthase-Mediated Biosynthetic Routes

The biosynthesis of zearalenone involves a sophisticated polyketide synthase system consisting of two distinct polyketide synthases designated as ZEA1 and ZEA2, which function cooperatively to construct the complete zearalenone molecule [1] [9]. These polyketide synthases represent the core biosynthetic machinery responsible for the sequential condensation of acetyl-CoA and malonyl-CoA units to form the characteristic polyketide backbone of zearalenone [1] [3]. The ZEA1 gene encodes a non-reducing polyketide synthase that lacks ketoreductase, enoylreductase, and dehydratase domains, while ZEA2 encodes a reducing polyketide synthase equipped with these essential reductive domains [1].

The biosynthetic pathway initiates with ZEA2, a reducing polyketide synthase that catalyzes the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units to generate a hexaketide intermediate [25]. The reductive domains of ZEA2 are deployed variably during different cycles of synthesis, with specific ketide units undergoing different degrees of reduction to establish the precise chemical architecture required for subsequent enzymatic processing [25]. Following hexaketide formation, the intermediate is transferred to ZEA1, a non-reducing polyketide synthase that completes three additional rounds of chain extension using malonyl-CoA units [25].

The complete zearalenone molecule is synthesized from a single acetyl-CoA starter unit and eight malonyl-CoA extender units through the coordinated action of both polyketide synthases [1]. The first ten carbon additions are catalyzed by ZEA2, which possesses ketoreductase, dehydratase, and enoylreductase domains that variably reduce keto groups on the growing polyketide chain [1]. The remaining three rounds of carbon addition are generated by ZEA1, which lacks reducing domains and produces unreduced ketones that undergo rapid aromatization through nonenzymatic enolization processes [1].

Research has demonstrated that disruption of either ZEA1 or ZEA2 genes results in complete loss of zearalenone production under inducing conditions, confirming the essential nature of both polyketide synthases in the biosynthetic pathway [1] [9]. The two polyketide synthases are transcribed divergently from a common promoter region, suggesting coordinated regulation of their expression during zearalenone biosynthesis [1]. Quantitative polymerase chain reaction analysis of both polyketide synthase genes and six flanking genes supports the hypothesis that these two enzymes constitute the core biosynthetic unit for zearalenone production [1].

Additional genes within the zearalenone biosynthetic cluster include PKS4 and PKS13, which correspond to the reducing and non-reducing polyketide synthases respectively, along with zearalenone biosynthesis gene 1 (ZEB1) and zearalenone biosynthesis gene 2 (ZEB2) [3] [8]. ZEB1 encodes an isoamyl alcohol oxidase responsible for the final conversion of beta-zearalenonol to zearalenone, while ZEB2 encodes a transcriptional regulator containing a basic-region leucine zipper domain that controls expression of cluster members [3] [8] [16].

Environmental Triggers for Zearalenone Production in Agricultural Systems

Environmental conditions serve as critical determinants of zearalenone production in agricultural systems, with temperature, moisture, water activity, and atmospheric composition representing primary factors influencing fungal growth and toxin synthesis [11] [18] [19]. Temperature represents one of the most significant environmental triggers, with optimal zearalenone production occurring at temperatures between 20 and 25 degrees Celsius for most Fusarium species [4] [11]. Research has established that a sequential temperature regime involving two weeks at 28 degrees Celsius followed by incubation at 12 degrees Celsius produces maximum zearalenone yields in laboratory culture systems [18].

Water activity emerges as another crucial environmental parameter, with optimal zearalenone production occurring at water activity levels between 0.97 and 0.995 [11] [18]. Fusarium species require high moisture conditions for both growth and secondary metabolite production, with relative humidity levels exceeding 85 percent necessary for perithecium maturation and ascospore production [15]. The relationship between water activity and zearalenone production demonstrates species-specific variations, with some Fusarium isolates capable of producing significant toxin levels at water activity values as low as 0.95 [18].

Table 2: Environmental Conditions Affecting Zearalenone Production

| Environmental Factor | Optimal Conditions | Production Notes |

|---|---|---|

| Temperature (°C) | 20-25 | General optimum for most species |

| Temperature (°C) | 28 (2 weeks) then 12 | Sequential temperature regime for maximum production |

| Temperature (°C) | 25-30 | Optimum for Fusarium growth |

| Water Activity (aw) | 0.97-0.995 | Optimal water activity range |

| Water Activity (aw) | 0.980-0.995 | Fusarium growth optimum |

| Relative Humidity (%) | ≥85 for maturation | Minimum for perithecium maturation |

| pH | 7.0 | Maximum zearalenone accumulation |

| Incubation Time (days) | 15-30 | Maximum production rate period |

| Carbon Dioxide (ppm) | 400 | Enhanced production with elevated CO2 |

Atmospheric pH represents an additional environmental trigger that significantly influences zearalenone accumulation, with alkaline conditions favoring toxin production [11]. Maximum zearalenone production has been observed at pH 7.0, with alkaline pH promoting accumulation at lower incubation temperatures [11]. Carbon dioxide concentrations also affect zearalenone production, with maximum synthesis occurring at 400 parts per million carbon dioxide in conjunction with optimal temperature and water activity conditions [19].

Agricultural practices and field conditions create complex environmental interactions that influence zearalenone contamination in crop systems [21] [23]. Stress factors including drought or excessive rainfall increase plant susceptibility to mold colonization and subsequent mycotoxin formation [23]. Climate change scenarios involving elevated temperatures and carbon dioxide concentrations may alter the dynamics of zearalenone production in agricultural environments [19] [21]. Research indicates that elevated carbon dioxide levels can modify fungal responses to changes in water and temperature, potentially affecting mycotoxin contamination patterns in grain crops [21].

The temporal aspects of environmental exposure play crucial roles in determining zearalenone production levels, with maximum toxin synthesis rates typically observed between 15 and 30 days of incubation under favorable conditions [18]. Extended moisture periods, moderate temperatures, and specific rainfall patterns during pre-harvest and post-harvest conditions significantly influence the degree of fungal colonization and subsequent zearalenone contamination [11]. Cool and wet weather conditions in temperate regions particularly favor zearalenone production, with prolonged periods of such conditions increasing the likelihood of crop contamination [11].

Natural Contamination Levels in Cereals and Feedstocks

Natural contamination of cereals and feedstocks with zearalenone represents a widespread agricultural concern, with extensive surveys documenting significant variability in contamination levels across different crop types and geographic regions [13] [14] [27]. Corn emerges as the most heavily contaminated cereal crop, with detection rates ranging from 25 to 75 percent and mean contamination levels spanning from 142 to 3080 micrograms per kilogram [14] [30]. Maximum zearalenone concentrations in corn samples have been documented at 7100 micrograms per kilogram under severe contamination conditions [18].

Wheat contamination with zearalenone demonstrates lower but still significant levels, with detection rates between 40 and 42 percent and mean contamination levels averaging 1.55 micrograms per kilogram [12] [29]. Barley contamination shows considerable variation, with detection rates ranging from 20 to 56 percent and mean levels of 1.25 micrograms per kilogram [12] [30]. Regional differences in contamination patterns reflect the influence of climatic conditions on fungal growth and toxin production [32].

Table 3: Natural Contamination Levels in Cereals and Feedstocks

| Cereal Type | Detection Rate (%) | Mean Contamination Level (μg/kg) | Maximum Level Detected (μg/kg) |

|---|---|---|---|

| Corn (Maize) | 25-75 | 142-3080 | 7100 |

| Wheat | 40-42 | 1.55 | 2.5 |

| Barley | 20-56 | 1.25 | 1.77 |

| Yellow Corn | 100 | 3.08 | 3.7 |

| White Corn | 20 | 1.7 | 2.15 |

| Breakfast Cereals | 48 | 25.40 | 216 |

| Mixed Cereals | 47 | 6.1 | 6.1 |

| Corn-based Products | 44 | 34-216 | 216 |

| Wheat-based Products | 69 | 38.6 | 38.6 |

| Rice Products | 7 | 4.3 | 4.3 |

Processed cereal products demonstrate varying contamination patterns depending upon the raw materials and processing methods employed [13] [17]. Breakfast cereals show contamination rates of 48 percent with mean levels of 25.40 micrograms per kilogram, while corn-based products exhibit detection rates of 44 percent with contamination levels ranging from 34 to 216 micrograms per kilogram [17] [27]. Wheat-based products demonstrate higher detection rates of 69 percent, particularly in high-fiber content samples [17].

Global surveys of animal feed and feed raw materials reveal extensive zearalenone contamination, with 45 percent of samples testing positive for the mycotoxin [32]. Regional variations in contamination levels reflect climatic influences on fungal growth and toxin production, with certain geographic areas demonstrating consistently higher contamination rates [32]. Co-contamination with multiple mycotoxins occurs frequently, with 64 percent of samples containing two or more mycotoxins simultaneously [32].

Table 4: Regulatory Maximum Limits for Zearalenone in Different Countries

| Country/Region | Maximum Limit (μg/kg) |

|---|---|

| European Union - Wheat | 100 |

| European Union - Corn | 350 |

| European Union - Cereal flour/bran | 75 |

| European Union - Bread/bakery | 50 |

| European Union - Corn-based snacks | 100 |

| Brazil - Wheat flour/pasta | 100 |

| Brazil - Corn/wheat grains | 400 |

| China - Wheat/corn | 60 |

| Australia - Cereals | 50 |

| Iran - Barley | 400 |

| Iran - Maize/wheat/rice | 200 |

| Russia - All cereals | 1000 |

| Ukraine - All grains | 1000 |

The occurrence of zearalenone contamination in cereal crops demonstrates strong correlations with environmental conditions during critical periods of plant development [32]. Rainfall and temperature patterns during flowering and grain filling stages significantly influence the degree of fungal infection and subsequent toxin accumulation [11]. Storage conditions post-harvest also contribute to contamination levels, with inadequate drying and storage practices promoting continued fungal growth and toxin production [23].

Sample preparation represents a critical step in zearalanone analysis, particularly when dealing with complex food and feed matrices that contain numerous interfering compounds. The selection of appropriate sample preparation techniques directly impacts the accuracy, precision, and reliability of analytical results [1] [2].

Liquid-Liquid Extraction Methods

Liquid-liquid extraction remains one of the most widely employed techniques for zearalanone isolation from complex matrices. Traditional approaches utilize acetonitrile-water mixtures, with the most common extraction solvent being acetonitrile-water (90:10, v/v) [3] [4]. This solvent system provides excellent extraction efficiency for zearalanone while minimizing co-extraction of polar interferences [5].

Advanced liquid-liquid extraction methods include dispersive liquid-liquid microextraction (DLLME) using ionic liquids as extraction solvents. The implementation of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide and 1-methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)imide has demonstrated exceptional performance with limits of detection reaching 0.25 ng/mL when coupled with liquid chromatography-fluorescence detection [1].

Vortex-assisted ionic liquid dispersion liquid-liquid microextraction has shown remarkable efficiency in corn products, achieving limits of detection of 0.3 ng/g and limits of quantification of 1.0 ng/g. Recovery rates ranged from 83.5% to 94.9% with relative standard deviations less than 5.0% [1].

Solid-Phase Extraction Approaches

Solid-phase extraction (SPE) techniques offer superior selectivity and cleaner extracts compared to liquid-liquid extraction methods. Conventional SPE employs reverse-phase C18 cartridges for zearalanone purification, with acetonitrile and methanol serving as elution solvents [1] [6].

Hydrophilic-lipophilic balance (HLB) cartridges have emerged as highly effective tools for zearalanone extraction from complex feed matrices. Optimization studies have established that 20% acetonitrile in water as the loading solution, 50% methanol in water as the washing solvent, and 5 mL of methanol as the elution solvent yield optimal purification efficiencies [7]. This approach has demonstrated excellent linearity (R² ≥ 0.999), sensitivity (limit of quantification 0.50-5.00 μg/kg), and recovery rates ranging from 89.35% to 110.93% [7].

Magnetic solid-phase extraction (MSPE) utilizing magnetite nanoparticles has proven particularly effective for complex matrices such as milk and yogurt. The synthesis of Fe₃O₄@polydopamine magnetic nanoparticles provides exceptional adsorption capacity for zearalanone, with 80 mg of adsorbent and 8 mL of methanol achieving optimal extraction performance [8].

Immunoaffinity Column Cleanup

Immunoaffinity columns represent the gold standard for zearalanone purification due to their exceptional specificity and selectivity. These columns utilize antibodies specific to zearalanone, enabling highly selective extraction from complex matrices [9] [10].

The immunoaffinity column approach involves sample loading in phosphate-buffered saline, followed by washing with phosphate buffer to remove interfering compounds, and elution with methanol to recover zearalanone. Recovery rates typically exceed 95% for zearalanone, while other mycotoxins show minimal recovery, confirming the exceptional specificity of this approach [9].

Advanced immunoaffinity column systems have demonstrated remarkable performance with limits of detection ranging from 0.49 to 0.63 μg/kg and limits of quantification from 1.63 to 2.10 μg/kg. The precision of these methods is exceptional, with relative standard deviations typically below 12.6% [10].

QuEChERS Methodology

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach has gained significant popularity for multi-residue analysis including zearalanone. Modified QuEChERS protocols employ acetonitrile-water-acetic acid mixtures (79.5:20:0.5, v/v/v) for initial extraction, followed by dispersive solid-phase extraction using magnesium sulfate and primary secondary amine sorbents [11].

Comparative studies have demonstrated that modified QuEChERS methods achieve recovery rates of 72% to 105% for zearalanone, with the significant advantage of reduced analysis time and solvent consumption compared to traditional solid-phase extraction approaches [11]. The QuEChERS approach has proven particularly effective for screening purposes in extensive sample surveys, despite exhibiting slightly reduced selectivity compared to immunoaffinity columns [1].

Specialized Extraction Techniques

Molecularly imprinted polymers (MIP) have emerged as highly selective extraction materials for zearalanone analysis. These synthetic polymers are designed with specific binding sites complementary to zearalanone structure, providing exceptional selectivity. MIP-based solid-phase extraction achieves recovery rates ranging from 90.8% to 99.6% with excellent reproducibility [12].

Reversible covalent hydrazine chemistry (RCHC) represents an innovative approach specifically designed for zearalanone extraction from lipid-rich matrices such as vegetable oils. This technique involves reversible hydrazone formation between zearalanone and hydrazine-functionalized silica, providing exceptional selectivity and enabling cartridge reuse. RCHC-SPE has demonstrated recovery rates of 83% with excellent precision (repeatability 7.0%, reproducibility 18%) [13].

Chromatographic Separation: High-Performance Liquid Chromatography and Ultra-High-Performance Liquid Chromatography Applications

High-Performance Liquid Chromatography Systems

High-performance liquid chromatography remains the cornerstone technique for zearalanone analysis, offering robust and reliable separation capabilities. Reverse-phase chromatography utilizing C18 columns represents the most widely adopted approach for zearalanone analysis [14] [15].

Optimal HPLC conditions for zearalanone analysis typically employ C18 columns with dimensions of 250 × 4.6 mm and particle sizes of 5 μm. The mobile phase composition of acetonitrile-water (50:50, v/v) at a flow rate of 1.0 mL/min provides excellent separation with retention times of 16-18 minutes [14] [15].

Method validation studies have established that HPLC systems can achieve limits of detection ranging from 0.3 to 0.7 μg/kg and limits of quantification from 0.7 to 2.0 μg/kg when coupled with fluorescence detection. The precision of these methods is exceptional, with relative standard deviations typically below 5% for repeatability studies [14].

Ultra-High-Performance Liquid Chromatography Advantages

Ultra-high-performance liquid chromatography systems offer significant advantages over conventional HPLC in terms of analysis speed, resolution, and sensitivity. Sub-2 μm particle size columns enable enhanced separation efficiency while reducing analysis time [7] [16].

Optimal UHPLC conditions for zearalanone analysis utilize C18 columns with dimensions of 100 × 2.1 mm and particle sizes of 1.7-1.9 μm. The mobile phase typically consists of methanol and 5 mM ammonium acetate in water, with gradient elution programs providing optimal separation within 7-9 minutes [7].

UHPLC systems demonstrate superior sensitivity compared to conventional HPLC, achieving limits of detection as low as 0.15 μg/kg and limits of quantification of 0.50 μg/kg. The enhanced sensitivity is attributed to the reduced peak dispersion and improved mass transfer characteristics of sub-2 μm particles [7].

Mobile Phase Optimization

Mobile phase composition plays a crucial role in zearalanone chromatographic separation. Systematic optimization studies have evaluated various mobile phase systems including methanol-water, acetonitrile-water, and buffer-modified systems [7] [17].

The addition of ammonium acetate buffer (5 mM) to the mobile phase significantly enhances ionization efficiency and peak shape for zearalanone. Comparative studies have demonstrated that methanol-water containing 5 mM ammonium acetate provides the highest sensitivity and optimal peak shape compared to unbuffered systems [7].

Gradient elution programs have been optimized to achieve rapid separation while maintaining resolution. A typical gradient program begins with 10% organic modifier, increases to 25% over 3 minutes, maintains 25% for 3 minutes, then increases to 90% over 1 minute, providing complete separation within 7-9 minutes [7].

Column Selection and Optimization

Column selection critically impacts separation efficiency and method performance. Comprehensive evaluations have compared various C18 columns including different manufacturers, particle sizes, and surface modifications [7] [17].

Sub-2 μm particle size columns demonstrate superior performance for zearalanone analysis, providing enhanced resolution and reduced analysis time. The Poroshell 120 EC-C18 column (2.1 mm × 100 mm, 1.9 μm) has shown exceptional performance with excellent peak shape and resolution [7].

Column temperature optimization studies have established that temperatures between 30-50°C provide optimal separation efficiency. Higher temperatures reduce analysis time and improve peak shape, while maintaining adequate resolution for zearalanone quantification [7] [16].

Mass Spectrometric Characterization: High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry represents the most widely employed ionization technique for zearalanone analysis. Both positive and negative ionization modes have been extensively evaluated, with negative mode generally providing superior sensitivity [7] [16].

In negative electrospray ionization mode, zearalanone forms the deprotonated molecular ion [M-H]⁻ at m/z 317.1. This precursor ion undergoes characteristic fragmentation patterns that provide structural confirmation and enable quantitative analysis [3] [18].

The primary fragmentation pathway involves loss of the aliphatic side chain, producing the base peak at m/z 175.0. Secondary fragmentation includes formation of product ions at m/z 131.0 and m/z 273.0, corresponding to additional structural rearrangements and neutral losses [3] [18].

Tandem Mass Spectrometry Parameters

Multiple reaction monitoring (MRM) represents the most sensitive and selective detection mode for zearalanone quantification. Optimal MRM transitions have been established through systematic optimization of collision energies and fragmentation conditions [7] [18].

The primary quantification transition utilizes m/z 317.1 → 175.0 with a collision energy of 23 eV. Confirmation transitions include m/z 317.1 → 131.0 (33 eV) and m/z 317.1 → 273.0 (19 eV), providing comprehensive structural confirmation [18].

Declustering potential optimization has established optimal values of 26 V for negative mode ionization, while entrance potential and cell exit potential values of 5 V and 4 V respectively provide optimal ion transmission and detection [16].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry offers superior selectivity and identification capabilities compared to traditional triple quadrupole systems. Time-of-flight and Orbitrap mass analyzers provide accurate mass measurements enabling confident identification of zearalanone and its metabolites [19] [20].

Accurate mass measurements for zearalanone ([M-H]⁻ = 317.1394) enable differentiation from isobaric interferences and provide additional confirmation of compound identity. Mass accuracy tolerances of less than 5 ppm are routinely achieved with modern high-resolution instruments [20].

Full-scan high-resolution mass spectrometry enables simultaneous screening and quantification of multiple mycotoxins including zearalanone. This approach provides comprehensive mycotoxin profiling while maintaining excellent sensitivity and selectivity [20].

Fragmentation Pattern Interpretation

Detailed fragmentation studies have elucidated the characteristic breakdown pathways of zearalanone under collision-induced dissociation conditions. The primary fragmentation involves cleavage of the aliphatic side chain, resulting in formation of the resorcylic acid lactone core structure [21].

The base peak at m/z 175.0 corresponds to the resorcylic acid lactone moiety after loss of the 6-oxo-1-undecenyl side chain. This fragmentation is highly characteristic of zearalanone and provides excellent specificity for identification and quantification [21].

Secondary fragmentation pathways include hydroxyl group losses and ring-opening reactions, producing characteristic product ions that enable comprehensive structural confirmation. The fragmentation pattern at m/z 317.0 → 174.8, m/z 317.0 → 131.0, and m/z 317.0 → 272.9 provides multiple confirmation points for unambiguous identification [21].

Method Validation Parameters: Limits of Detection, Limits of Quantification, and Matrix Effects

Limit of Detection Determination

Limit of detection (LOD) represents the lowest concentration of zearalanone that can be reliably detected but not necessarily quantified. LOD determination follows established protocols utilizing signal-to-noise ratios of 3:1 or statistical calculations based on standard deviation of the response and slope of the calibration curve [14] [10].

Contemporary analytical methods for zearalanone demonstrate LOD values ranging from 0.02 to 5.0 μg/kg, depending on the analytical technique and matrix complexity. Ultra-high-performance liquid chromatography tandem mass spectrometry systems achieve the lowest detection limits, with values as low as 0.02 μg/kg in optimized conditions [22].

Statistical LOD calculation employs the formula LOD = 3.3 × σ/S, where σ represents the standard deviation of the intercept and S represents the slope of the calibration curve. This approach provides mathematically robust LOD values that are independent of instrument-specific noise characteristics [14] [10].

Limit of Quantification Establishment

Limit of quantification (LOQ) represents the lowest concentration of zearalanone that can be accurately and precisely quantified. LOQ determination utilizes signal-to-noise ratios of 10:1 or statistical calculations employing LOQ = 10 × σ/S [14] [10].

Validated analytical methods for zearalanone demonstrate LOQ values ranging from 0.1 to 10.0 μg/kg across different matrices and analytical techniques. The lowest LOQ values are achieved using ultra-high-performance liquid chromatography tandem mass spectrometry systems with optimized sample preparation protocols [7] [22].

LOQ validation requires demonstration of acceptable accuracy and precision at the determined concentration level. Acceptance criteria typically require accuracy within 80-120% of the true value and precision (relative standard deviation) not exceeding 20% [23].

Matrix Effect Evaluation

Matrix effects represent one of the most significant challenges in zearalanone analysis, particularly in complex food and feed matrices. Matrix effects can cause signal suppression or enhancement, leading to inaccurate quantification if not properly addressed [24] [25].

Systematic evaluation of matrix effects employs post-extraction addition (PEA) methodology, comparing analyte response in matrix-matched standards versus solvent-based standards. Matrix effects are calculated as the percentage difference between matrix-matched and solvent-based responses [24].

Acceptable matrix effects are typically defined as signal suppression or enhancement within ±20% of the solvent-based response. Matrix effects exceeding this threshold require implementation of matrix-matched calibration or isotope-labeled internal standards for accurate quantification [24] [25].

Recovery and Precision Studies

Recovery studies evaluate the efficiency of sample preparation procedures and overall method performance. Recovery experiments involve fortification of blank matrices with known concentrations of zearalanone, followed by complete analytical procedures [23] [13].

Acceptable recovery rates for zearalanone analysis typically range from 70% to 120% across different concentration levels. The recovery rate should be consistent across the analytical range and demonstrate acceptable precision with relative standard deviations not exceeding 15% for repeatability studies [23].

Precision evaluation includes both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments. Repeatability studies involve replicate analyses within a single day, while intermediate precision evaluates method performance across multiple days, analysts, and instruments [23].

Linearity and Calibration Range

Linearity assessment evaluates the ability of the analytical method to provide responses directly proportional to zearalanone concentration within the specified range. Correlation coefficients (R²) of 0.995 or higher are required for acceptable linearity [7] [16].

Calibration ranges for zearalanone analysis typically span 2-3 orders of magnitude, encompassing relevant regulatory limits and expected contamination levels. Common calibration ranges include 0.5-200 μg/kg for food matrices and 2-500 ng/mL for biological samples [10] [23].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard